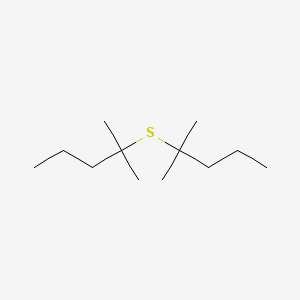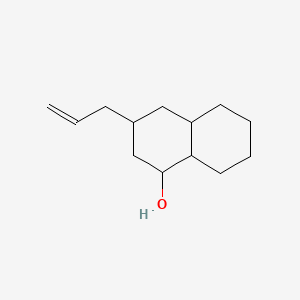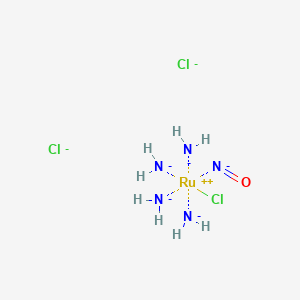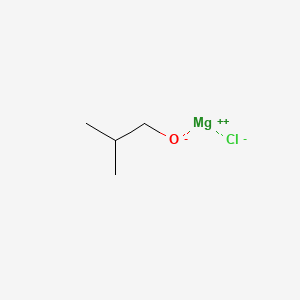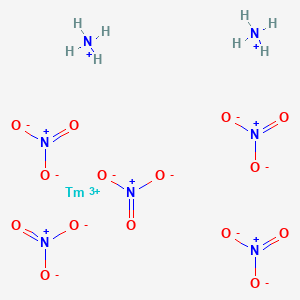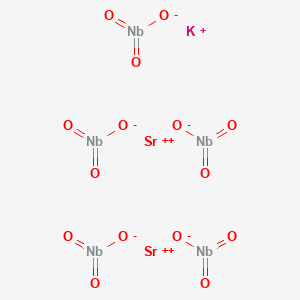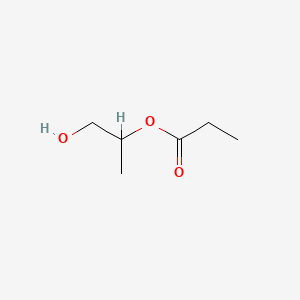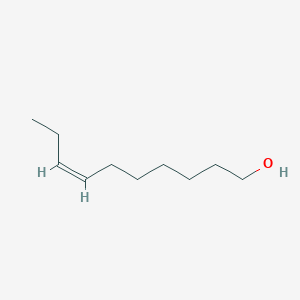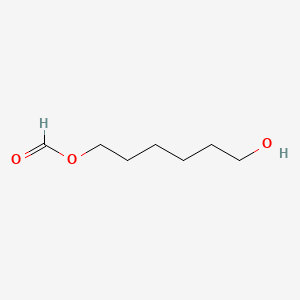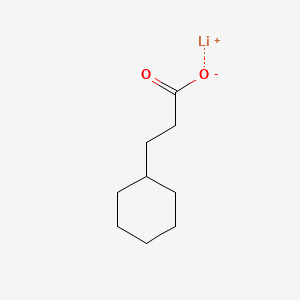
Lithium cyclohexanepropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium cyclohexanepropionate is an organolithium compound with the molecular formula C9H15LiO2. It is a lithium salt of cyclohexanepropionic acid and is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its unique structure, which combines the properties of lithium with the cyclohexanepropionate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium cyclohexanepropionate can be synthesized through the reaction of cyclohexanepropionic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction is as follows:
C9H16O2+LiOH→C9H15LiO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate and cyclohexanepropionic acid. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Lithium cyclohexanepropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanepropionic acid or cyclohexanone.
Reduction: Formation of cyclohexanepropanol or cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Lithium cyclohexanepropionate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of lithium-based materials for batteries and other electronic devices.
Pharmaceuticals: It is investigated for its potential use in drug development and delivery systems.
Catalysis: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium cyclohexanepropionate involves its ability to donate lithium ions (Li+) in chemical reactions. These lithium ions can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s effects are mediated through pathways involving lithium ion transport and signaling.
Comparison with Similar Compounds
Similar Compounds
- Lithium acetate
- Lithium carbonate
- Lithium hydroxide
- Lithium chloride
Uniqueness
Lithium cyclohexanepropionate is unique due to its specific structure, which combines the properties of lithium with the cyclohexanepropionate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
40702-21-4 |
|---|---|
Molecular Formula |
C9H15LiO2 |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
lithium;3-cyclohexylpropanoate |
InChI |
InChI=1S/C9H16O2.Li/c10-9(11)7-6-8-4-2-1-3-5-8;/h8H,1-7H2,(H,10,11);/q;+1/p-1 |
InChI Key |
LJXRXMUSMGPQJI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCC(CC1)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


